molecular formula C7H8Cl3NO B8525434 1-Methyl-alpha-trichloromethylpyrrole-2-methanol

1-Methyl-alpha-trichloromethylpyrrole-2-methanol

Cat. No. B8525434
M. Wt: 228.5 g/mol
InChI Key: XYKFHICJPYNKSB-UHFFFAOYSA-N
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Patent
US04238396

Procedure details

1-Methyl-2-(2',2',2'-trichloro-1'-hydroxyethyl)pyrrole (1.14 g, 5 mmol), which was prepared by the procedure of Example 2, was dissolved in the solvent (15 ml) shown in the next table. After water (15 ml) and alkali metal cyanide (MCN: amount is shown in the table) were added to the solution, a solution of potassium hydroxide in water (10 ml) was added during a period of 6 hours under vigorous stirring at 45° C. After confirmation of the disappearance of starting chloral adduct (overnight), the reaction mixture was diluted with water (100 ml) and extracted twice with ethyl acetate. The combined organic extracts were washed with brine and dried over anhydrous magnesium sulfate. Most of the solvent was removed under reduced pressure and the residue was dissolved again in the 50 ml exact amount of ethyl acetate. A portion of the solution was taken up and treated with diazomethane dissolved in ether. After removal of the excess diazomethane under reduced pressure, trans-stilbene was added as the internal standard and the yield of methyl 5-cyano-1-methylpyrrole-2-acetate (theoretical yield; 5 mmol) was determined by GC (2% EGA column, 1 m, 160° C.).
[Compound]
Name
alkali metal cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solvent
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+].[O:3]=[CH:4][C:5]([Cl:8])([Cl:7])[Cl:6].C([C:11]1[N:15]([CH3:16])[C:14](CC(OC)=O)=[CH:13][CH:12]=1)#N>O>[CH3:16][N:15]1[CH:11]=[CH:12][CH:13]=[C:14]1[CH:4]([OH:3])[C:5]([Cl:8])([Cl:7])[Cl:6] |f:0.1|

Inputs

Step One
Name
alkali metal cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(N1C)CC(=O)OC
Step Five
Name
solvent
Quantity
15 mL
Type
solvent
Smiles
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
under vigorous stirring at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved again in the 50 ml exact amount of ethyl acetate
ADDITION
Type
ADDITION
Details
treated with diazomethane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
CUSTOM
Type
CUSTOM
Details
After removal of the excess diazomethane under reduced pressure, trans-stilbene
ADDITION
Type
ADDITION
Details
was added as the internal standard
CUSTOM
Type
CUSTOM
Details
was determined by GC (2% EGA column, 1 m, 160° C.)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1)C(C(Cl)(Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 1.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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